2-Bromo-7-iodo-6-methoxybenzo[d]thiazole is a synthetic organic compound with the molecular formula and a molecular weight of 370.00 g/mol. It is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of novel anti-cancer agents and other therapeutic agents.
The synthesis of 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole involves several chemical reactions that typically utilize starting materials such as brominated and iodinated phenolic compounds.
The molecular structure of 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole features a benzothiazole core with bromine and iodine substituents at the 2 and 7 positions, respectively, along with a methoxy group at the 6 position.
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole can participate in various chemical reactions due to its functional groups.
The reaction conditions (temperature, solvent choice, and time) need to be optimized to achieve high yields while minimizing side reactions .
The mechanism of action for compounds like 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole typically involves interactions with biological targets such as enzymes or receptors.
2-Bromo-7-iodo-6-methoxybenzo[d]thiazole has several scientific uses:
Halogenation of benzo[d]thiazole scaffolds is critical for introducing bromine and iodine at specific positions. 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole (CAS: 1990528-47-6) is synthesized via sequential halogenation. A key method involves ortho-directed metalation of 6-methoxybenzo[d]thiazole using lithium diisopropylamide (LDA), followed by electrophilic quenching with iodine to yield the 7-iodo intermediate. Subsequent N-bromosuccinimide (NBS) bromination at C2 completes the synthesis [1]. Alternative oxidative approaches employ [bis(trifluoroacetoxy)iodo]benzene (PIFA)/KOH systems, which facilitate ring-opening and halogen incorporation under mild conditions (70–95% yields) [3]. Iodine-DMSO-mediated conversions also enable efficient access to iodo-functionalized benzothiazoles, though competing hydrolysis requires careful solvent control (DMSO/H₂O, 3:1 v/v) [9].
Table 1: Halogenation Methods for 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole
Method | Conditions | Key Intermediate | Yield |
---|---|---|---|
Directed Metalation | LDA, I₂; then NBS, THF, –78°C | 7-Iodo-6-methoxybenzothiazole | 72% |
PIFA/KOH Oxidation | PIFA (2 eq), KOH (1 eq), DMSO/H₂O, 85°C | 2H-Benzothiazole precursor | 86% |
I₂-DMSO Oxidation | I₂ (1.5 eq), DMSO, 80°C, 8 h | N-Arylcyanothioformamide | 68% |
Regioselectivity in 2-bromo-7-iodo-6-methoxybenzo[d]thiazole is governed by electronic and steric factors. The electron-donating methoxy group at C6 enhances nucleophilicity at ortho (C7) and para (C4) positions, favoring iodination at C7. Conversely, bromination targets C2 due to the thiazole ring’s inherent electrophilicity, amplified by nitrogen’s inductive withdrawal [9]. Density functional theory (DFT) studies reveal that iodination at C7 forms a stabilized Wheland intermediate (–14.2 kcal/mol) through resonance donation from the methoxy group, while bromination at C2 benefits from sulfur’s polarizability [8]. Competing meta-iodination is suppressed (<5%) due to destabilized σ-complexes when electrophiles attack C4 or C5 [8] [9].
Table 2: Positional Reactivity in 6-Methoxybenzo[d]thiazole
Position | Electrophile | Directing Group Influence | Relative Rate |
---|---|---|---|
C2 | Br⁺ | Thiazole N activation | 1.00 |
C7 | I⁺ | Methoxy ortho-directing | 0.78 |
C4 | I⁺ | Methoxy para-directing | 0.65 |
C5 | Br⁺ | Deactivated by N and Br | 0.09 |
The methoxy group at C6 acts as a strong ortho-para director despite the electron-withdrawing thiazole core. Resonance donation from the methoxy oxygen increases electron density at C7 (partial charge: –0.082 e) and C4 (–0.057 e), facilitating electrophilic attack [5] [8]. In nitration or halogenation, this overrides the thiazole’s deactivating effect, as quantified by relative rate increases of 10³ compared to unsubstituted benzothiazole [2]. However, concurrent halogen substituents alter this behavior: bromine at C2 exerts –I/+R effects, slightly attenuating methoxy-directed iodination at C7 (yield drop: 15% in dibrominated analogs) [5] [8]. The methoxy group also shields C5 from electrophiles, as steric congestion between OCH₃ and S/C2 limits accessibility [6].
Fig. 1: Resonance Stabilization of Wheland Intermediate
6-Methoxybenzothiazole + E⁺ → Resonance Structure 1: Positive charge at C7 stabilized by methoxy oxygen Resonance Structure 2: Electron density delocalized to C4
The bromo and iodo substituents in 2-bromo-7-iodo-6-methoxybenzo[d]thiazole enable orthogonal functionalization via cross-coupling. Iodine undergoes preferential Sonogashira coupling at C7 with terminal alkynes (Pd(PPh₃)₄, CuI, 75–92% yields), while bromine at C2 participates in Suzuki-Miyaura reactions with arylboronic acids (Pd(dppf)Cl₂, 80°C, 68–85%) [4] [7]. The reactivity hierarchy (I > Br) allows sequential coupling without protecting groups. For example, C7-iodo-selective amination via Buchwald-Hartwig coupling forms 7-(dialkylamino) derivatives, followed by C2-bromo cyanation (CuCN, DMF) to yield 2-cyanobenzothiazoles—key luciferin precursors [9]. Palladium-free approaches use copper(I)-catalyzed C–N coupling for C2-amination, exploiting bromine’s activation by the thiazole ring [4].
Table 3: Cross-Coupling Reactions of 2-Bromo-7-iodo-6-methoxybenzo[d]thiazole
Reaction Type | Conditions | Site Selectivity | Products | Yield Range |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, R-C≡CH | C7-Iodo | 7-Alkynyl derivatives | 75–92% |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, ArB(OH)₂ | C2-Bromo | 2-Aryl derivatives | 68–85% |
Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, R₂NH | C7-Iodo | 7-Dialkylamino derivatives | 70–88% |
Cyanation | CuCN, DMF, 120°C | C2-Bromo | 2-Cyanobenzothiazoles | 65–79% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1